2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one, also known as COTI-2, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential cancer therapeutic.
Mecanismo De Acción
2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one works by inhibiting the mutant p53 protein, which is commonly found in various types of cancer. Mutant p53 is a gain-of-function protein that promotes tumor growth and survival. 2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one binds to the mutant p53 protein and induces a conformational change, leading to the degradation of the protein. This results in the restoration of the wild-type p53 function, which plays a critical role in suppressing tumor growth and inducing apoptosis.
Biochemical and Physiological Effects:
2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one has been shown to have minimal toxicity in normal cells and tissues. It has been well-tolerated in preclinical studies, with no significant adverse effects observed. 2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one has also been shown to have a synergistic effect when combined with other cancer therapies, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one is its specificity towards mutant p53, which makes it a promising therapeutic for cancers that harbor this mutation. However, 2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one has limitations in terms of its bioavailability and pharmacokinetics. It has a short half-life and poor solubility, which may limit its effectiveness in vivo. Further optimization of the formulation and delivery methods is needed to improve the bioavailability and pharmacokinetics of 2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one.
Direcciones Futuras
There are several future directions for the development of 2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one as a cancer therapeutic. One direction is to optimize the formulation and delivery methods to improve its bioavailability and pharmacokinetics. Another direction is to conduct clinical trials to evaluate the safety and efficacy of 2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one in human patients. Additionally, further studies are needed to investigate the potential of 2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one in combination with other cancer therapies, as well as its potential in other types of cancer that do not harbor mutant p53.
Métodos De Síntesis
2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one can be synthesized via a multi-step reaction starting from 4-chlorobenzoic acid. The detailed synthesis method has been published in a scientific paper by Chen et al. (2010).
Aplicaciones Científicas De Investigación
2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one has been extensively studied in preclinical models as a potential cancer therapeutic. It has shown efficacy in inhibiting the growth of various cancer cell lines, including breast, ovarian, pancreatic, and lung cancers. 2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one has also been shown to be effective in inhibiting cancer stem cells, which are responsible for tumor initiation, metastasis, and recurrence.
Propiedades
Número CAS |
81512-22-3 |
---|---|
Nombre del producto |
2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one |
Fórmula molecular |
C24H18Cl2N2O2S2 |
Peso molecular |
501.4 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H18Cl2N2O2S2/c25-17-5-1-15(2-6-17)23-27(21(29)13-31-23)19-9-11-20(12-10-19)28-22(30)14-32-24(28)16-3-7-18(26)8-4-16/h1-12,23-24H,13-14H2 |
Clave InChI |
MEGXGLUSWZXYLW-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)N4C(SCC4=O)C5=CC=C(C=C5)Cl |
SMILES canónico |
C1C(=O)N(C(S1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)N4C(SCC4=O)C5=CC=C(C=C5)Cl |
Otros números CAS |
81512-22-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.